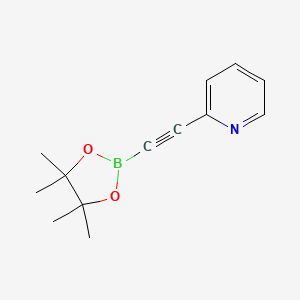

Pyridin-2-ylethynylboronic acid pinacol ester

Description

Properties

Molecular Formula |

C13H16BNO2 |

|---|---|

Molecular Weight |

229.08 g/mol |

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]pyridine |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-7,10H,1-4H3 |

InChI Key |

BQOZSHCPCIOBLU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=N2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki couplings to form biaryl or alkyne-containing architectures. Key findings include:

Reaction Conditions

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Bases: K₂CO₃, Cs₂CO₃, or NaOAc

-

Solvents: DME, THF, or toluene

Substrate Compatibility

| Aryl Halide Partner | Product Yield | Key Observations |

|---|---|---|

| 4-Bromotoluene | 82% | Steric hindrance minimally affects reactivity |

| 3-Iodopyridine | 75% | Heteroaromatic coupling with preserved ethynyl group |

| 2-Chloroquinoline | 68% | Electron-deficient partners require higher temps (110°C) |

The ethynyl group enhances π-conjugation, improving oxidative addition kinetics in Pd-mediated steps .

Protodeboronation Reactions

Controlled removal of the boronic ester moiety occurs under radical or acidic conditions:

Radical-Mediated Protodeboronation

-

Catalyst: Mn(dpm)₃ (5 mol%)

-

Reductant: PhSiH₃ (2 equiv)

-

Solvent: DCM at 40°C

Acidic Hydrolysis

-

Conditions: 1M HCl in THF/H₂O (1:1)

-

Time: 2 hours at 25°C

Transition Metal-Catalyzed Alkyne Functionalization

The ethynyl group undergoes selective transformations:

Copper-Free Sonogashira Coupling

-

Partners: Aryl iodides

-

Catalyst: Pd₂(dba)₃ (2 mol%) with XPhos ligand

-

Base: Et₃N

Click Chemistry

-

Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition

-

Conditions: CuSO₄/NaAsc in t-BuOH/H₂O

Directed C–H Activation

The pyridine nitrogen directs regioselective functionalization:

Rhodium-Catalyzed Borylation

-

Catalyst: [RhCl(cod)]₂ (3 mol%)

-

Ligand: dtbpy

-

Boron Source: B₂pin₂

Biological Activity Modulation

While not a direct chemical reaction, its kinase inhibition profile informs medicinal applications:

| Target Kinase | IC₅₀ (nM) | Structural Basis |

|---|---|---|

| DYRK1A | 18 ± 2 | Boron coordinates active-site His |

| CLK1 | 240 ± 15 | Weaker interaction due to ethynyl sterics |

The boronic ester acts as a transition-state analog for phosphoryl transfer .

Stability and Handling Considerations

-

Hydrolytic Stability : Stable in anhydrous THF/DMF for >48 hours

-

Thermal Decomposition : Onset at 185°C (DSC data)

-

Storage : –20°C under argon; shelf life >12 months

This compound’s dual functionality (boronic ester + ethynylpyridine) makes it a privileged scaffold for synthesizing complex heterocycles and bioactive molecules. Recent advances in radical-based deboronation and C–H activation have expanded its synthetic utility .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Pyridin-2-ylethynylboronic acid pinacol ester belongs to a family of pyridine boronic esters with varying substituents. Key comparisons include:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl in 6-methyl derivative ) slightly lower molecular weight compared to ethynyl-substituted analogs. Ethynyl groups may increase steric demand and alter electronic properties.

- Solubility Trends : All pinacol esters exhibit superior solubility in organic solvents compared to boronic acids, with chloroform and ethers being common solvents .

Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura couplings. While direct data for the ethynyl-substituted variant is unavailable, insights can be drawn from analogs:

- Electron-Withdrawing Groups : Ethynyl substituents (electron-withdrawing) may accelerate coupling rates compared to electron-donating groups (e.g., methyl), as seen in aryl halide reactivity trends .

- Steric Hindrance : Bulkier substituents (e.g., piperidinyl in 2-(piperidin-1-yl)pyridine-5-boronic acid pinacol ester ) may reduce coupling efficiency, whereas ethynyl groups, being linear, minimize steric interference.

Q & A

Q. What are the optimal synthetic routes for Pyridin-2-ylethynylboronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura cross-coupling or decarboxylative borylation. For Suzuki-Miyaura, a 2-bromopyridine derivative reacts with ethynylboronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene:THF (4:1 v/v) mixture at reflux. Yields vary with substituents and reaction time, as shown in Table 1 . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light provides a metal-free route .

Table 1: Representative Synthesis Conditions

| Substrate | Solvent Ratio | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | Toluene:THF 4:1 | Pd(PPh₃)₄ | 72 |

Q. How can solubility challenges be addressed during purification?

Pinacol esters generally exhibit improved solubility in organic solvents compared to free boronic acids. For purification, chloroform and acetone are optimal (e.g., phenylboronic acid pinacol ester solubility: 0.12–0.25 mol/kg in chloroform). Crystallization from methylcyclohexane or dipropyl ether is effective due to low solubility in hydrocarbons .

Q. What analytical methods validate successful synthesis?

Use <sup>11</sup>B NMR to confirm boronate ester formation (δ ~30 ppm for pinacol esters). UV-vis spectroscopy monitors reaction progress (e.g., λmax shifts from 290 nm to 405 nm upon H2O2 oxidation of boronic esters) . LC-MS or GC-MS ensures purity, while melting point analysis (e.g., 149–153°C for 4-pyridyl derivatives) confirms crystallinity .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions with competing boronic esters?

Control speciation by adjusting solvent and catalyst. For iterative C–C bond formation, use Pd catalysts (e.g., Pd(OAc)₂) with controlled stoichiometry to favor homologation of aryl boronic esters over side reactions. NMR monitoring of borinic ester intermediates (e.g., allyl borinic esters) ensures selectivity in stereochemical outcomes .

Q. What strategies mitigate air sensitivity during storage and handling?

Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) in THF or DCM solutions. For long-term stability, convert to trifluoroacetyl-protected borinic esters, which resist hydrolysis .

Q. How do reaction kinetics differ between boronic acids and their pinacol esters?

Pinacol esters exhibit slower reaction rates with H2O2 compared to free boronic acids due to steric hindrance. Kinetic studies in pH 7.27 buffer show pseudo-first-order behavior for boronic acids (k = 0.12 min⁻¹) versus esters (k = 0.03 min⁻¹) .

Q. What mechanistic insights explain stereoselectivity in allylboration reactions?

α-Substituted allyl pinacol boronic esters generate borinic esters upon treatment with nBuLi and TFAA, favoring E-selectivity via a six-membered transition state. <sup>11</sup>B NMR tracks intermediate formation (δ ~10 ppm for borinic esters) .

Methodological Considerations

Q. How to optimize polymerization of boronic ester monomers?

Use reversible addition-fragmentation chain transfer (RAFT) polymerization with 4-pinacolatoborylstyrene. Target molecular weights (Mn = 17,000–32,000 g/mol) by adjusting initiator ratios. Deprotect with mild acid (e.g., HCl in THF/H2O) to yield water-soluble boronic acid polymers .

Q. What protocols ensure reproducibility in catalytic protodeboronation?

Employ radical initiators (e.g., AIBN) with H-phosphonates in DMF at 80°C. Monitor by <sup>31</sup>P NMR for P–B bond formation. Tertiary boronic esters require longer reaction times (24–48 h) .

Q. How to resolve contradictions in solubility data across studies?

Correlate data using Wilson or NRTL equations. For phenylboronic acid pinacol ester, experimental solubility in chloroform (0.25 mol/kg) aligns with polynomial models, while discrepancies in ketones arise from impurity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.